tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H25N3O5S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase and β-secretase, which are involved in the breakdown of neurotransmitters and the formation of amyloid beta peptides, respectively . These interactions suggest that this compound could be useful in the treatment of neurodegenerative diseases.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which can enhance neurotransmission and improve cognitive function . Additionally, this compound has been shown to impact gene expression and cellular metabolism, potentially altering the expression of genes involved in cell survival and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as acetylcholinesterase and β-secretase, inhibiting their activity and preventing the breakdown of neurotransmitters and the formation of amyloid beta peptides . These inhibitory effects can lead to changes in gene expression and cellular function, contributing to its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on target enzymes over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce the formation of amyloid beta peptides . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and activity . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, potentially altering the overall metabolic balance within the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and exert localized effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize within the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular function . Its presence in these subcellular compartments suggests that it may play a role in regulating gene expression and other nuclear processes.
Properties
IUPAC Name |
ethyl 5-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-5-25-17(23)13-10-15(27-21-13)14-11-28-16(20-14)12-6-8-22(9-7-12)18(24)26-19(2,3)4/h10-12H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTATUMASVOYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CSC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110406 | |
Record name | 1-Piperidinecarboxylic acid, 4-[4-[3-(ethoxycarbonyl)-5-isoxazolyl]-2-thiazolyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-72-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-[4-[3-(ethoxycarbonyl)-5-isoxazolyl]-2-thiazolyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[4-[3-(ethoxycarbonyl)-5-isoxazolyl]-2-thiazolyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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